molecular formula C14H13N5O2S B11561677 6-amino-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidin-4(3H)-one

6-amino-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidin-4(3H)-one

Cat. No.: B11561677
M. Wt: 315.35 g/mol
InChI Key: KDSKEXKKYPBZAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-amino-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting 2-methylbenzonitrile with hydrazine hydrate in the presence of a suitable catalyst, such as acetic acid, to form 3-(2-methylphenyl)-1,2,4-oxadiazole.

    Attachment of the Sulfanyl Group: The oxadiazole derivative is then reacted with a thiol compound, such as thiourea, under basic conditions to introduce the sulfanyl group, resulting in the formation of 3-(2-methylphenyl)-1,2,4-oxadiazol-5-ylmethyl sulfide.

    Formation of the Pyrimidine Ring: The final step involves the cyclization of the intermediate with an appropriate amine, such as guanidine, under acidic conditions to form the pyrimidine ring, yielding this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-amino-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, such as alkyl halides, to form N-alkylated derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and suitable solvents like dichloromethane.

    Reduction: Lithium aluminum hydride, tetrahydrofuran, and inert atmosphere conditions.

    Substitution: Alkyl halides, base catalysts like sodium hydride, and polar aprotic solvents like dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: N-alkylated derivatives.

Scientific Research Applications

6-amino-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidin-4(3H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of 6-amino-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidin-4(3H)-one involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The presence of the oxadiazole and pyrimidine rings allows for specific interactions with biological molecules, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Aminopyrimidine: A class of compounds with similar pyrimidine rings but lacking the oxadiazole and sulfanyl groups.

    Oxadiazole Derivatives: Compounds containing the oxadiazole ring but differing in the attached functional groups.

    Thioethers: Compounds with sulfanyl groups but different core structures.

Uniqueness

6-amino-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidin-4(3H)-one is unique due to the combination of the oxadiazole ring, sulfanyl group, and pyrimidine ring in a single molecule. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

Molecular Formula

C14H13N5O2S

Molecular Weight

315.35 g/mol

IUPAC Name

4-amino-2-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrimidin-6-one

InChI

InChI=1S/C14H13N5O2S/c1-8-4-2-3-5-9(8)13-18-12(21-19-13)7-22-14-16-10(15)6-11(20)17-14/h2-6H,7H2,1H3,(H3,15,16,17,20)

InChI Key

KDSKEXKKYPBZAA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CSC3=NC(=CC(=O)N3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.